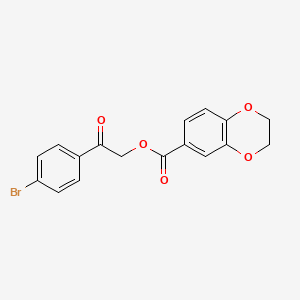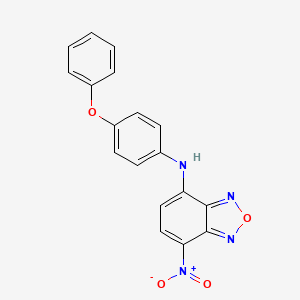![molecular formula C23H20O3 B5196776 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5196776.png)
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin derivative that has recently gained attention in the scientific community due to its various pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer development. 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of inflammation, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has also been shown to have a protective effect on the liver and kidneys, and to improve insulin sensitivity in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one in lab experiments is its low toxicity and high bioavailability. 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is also relatively easy to synthesize or extract from natural sources. However, one limitation of using 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one. One area of interest is the potential use of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one as a therapeutic agent for various inflammatory and autoimmune diseases. Another area of interest is the use of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one as an adjuvant therapy for cancer treatment. Additionally, the development of novel delivery systems for 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one, such as nanoparticles, could improve its solubility and bioavailability.
Métodos De Síntesis
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one can be synthesized through various methods, including the extraction from natural sources such as Daphne odora and Wikstroemia indica, or through chemical synthesis. The chemical synthesis of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one involves the condensation of 2-hydroxyacetophenone and 2-methylnaphthalene-1-carboxaldehyde in the presence of a base catalyst, followed by the cyclization of the resulting intermediate to form 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has been extensively studied for its pharmacological properties, including its anti-inflammatory, antioxidant, anticancer, and antibacterial effects. In vitro and in vivo studies have shown that 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, induce apoptosis in cancer cells, and inhibit the growth of various bacterial strains.
Propiedades
IUPAC Name |
3,4-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-14-8-9-17-6-4-5-7-20(17)21(14)13-25-18-10-11-19-15(2)16(3)23(24)26-22(19)12-18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIZQPITRDRFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=CC4=C(C=C3)C(=C(C(=O)O4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5196698.png)
![(3R*,4R*)-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5196704.png)
![6-(4-cyclopentyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5196705.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide](/img/structure/B5196708.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5196723.png)
![2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5196727.png)
![{2-chloro-6-methoxy-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5196736.png)





